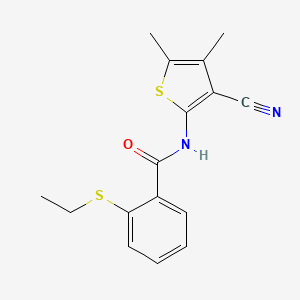

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

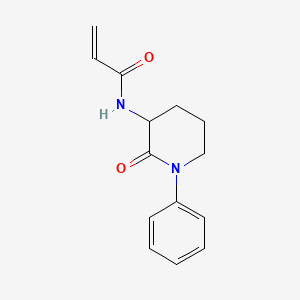

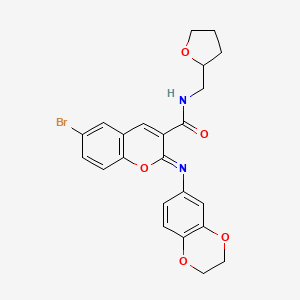

“N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with cyano and dimethyl groups. The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, and an ethylsulfanyl group, which consists of a two-carbon chain attached to a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC–MS) could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as reduction, while the amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications

Operationally Simple Synthesis Techniques

A study describes an operationally simple synthesis method using COMU as a coupling reagent for the production of N,N-diethyl-3-methylbenzamide (DEET), highlighting the potential for developing new amide bond formation techniques that could be applicable to related compounds (Withey & Bajic, 2015).

Antitumor Evaluation

Research on heterocyclic compounds derived from cyanoacetamide precursors, including efforts to synthesize derivatives with antitumor activity, offers a framework that could be applied to the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide. One study focused on the synthesis of polyfunctionally substituted heterocyclic compounds and their in vitro antiproliferative activity, suggesting a potential pathway for the exploration of anticancer properties (Shams et al., 2010).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of naphthalene-dione derivatives offer insights into methods for assessing antibacterial properties. A study on the molecular docking and antibacterial evaluation of thiophenyl derivatives points towards possible applications in developing antibacterial agents and could provide a methodological framework relevant to similar compounds (Ravichandiran et al., 2015).

Metabolic Profile Studies

An investigation into the metabolic profile of 25CN-NBOMe in rats, humans, and C. elegans, focusing on phase I and II metabolites, could offer a methodological approach to studying the metabolism and potential pharmacokinetics of related compounds. Understanding the major metabolic pathways of similar compounds can inform safety and efficacy assessments (Šuláková et al., 2021).

Impurity Analysis in Pharmaceutical Compounds

Research on the identification, isolation, and synthesis of impurities in Repaglinide, an anti-diabetic drug, underscores the importance of purity analysis in pharmaceutical compounds. This study's approach to characterizing impurities could be relevant for ensuring the quality and safety of related chemical entities (Kancherla et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-4-20-14-8-6-5-7-12(14)15(19)18-16-13(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEIMIQUPFDHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)